molecular formula C20H25NO4 B11514517 5-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

5-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

Cat. No.: B11514517
M. Wt: 343.4 g/mol
InChI Key: PHEFTDKXUGQZBE-UHFFFAOYSA-N
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Description

5-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol: is a complex compound with an intriguing structure. It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) , which are widely distributed in nature as alkaloids. Due to their diverse biological activities, THIQs have found applications in medicinal chemistry .

Preparation Methods

The synthesis of this compound involves a combination of two synthetic methods:

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

    Major Products: These reactions yield derivatives of the tetrahydroisoquinoline core, which can be further modified for specific applications.

Scientific Research Applications

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness, we compare it to other similar compounds.

    Similar Compounds: While I don’t have specific names, exploring related THIQs would provide valuable insights.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

5-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol

InChI

InChI=1S/C20H25NO4/c1-4-24-18-11-13-8-9-21-20(15(13)12-19(18)25-5-2)14-6-7-17(23-3)16(22)10-14/h6-7,10-12,20-22H,4-5,8-9H2,1-3H3

InChI Key

PHEFTDKXUGQZBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)O)OCC

Origin of Product

United States

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